N-[4-(dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
N-[4-(Dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a structurally complex acetamide derivative featuring a dimethylamino-substituted benzyl group, a 3,5-dimethylphenoxy moiety, and a sulfonated tetrahydrothiophene ring. This article provides a detailed comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and bioactivity.
Properties
Molecular Formula |
C23H30N2O4S |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C23H30N2O4S/c1-17-11-18(2)13-22(12-17)29-15-23(26)25(21-9-10-30(27,28)16-21)14-19-5-7-20(8-6-19)24(3)4/h5-8,11-13,21H,9-10,14-16H2,1-4H3 |
InChI Key |
GWTIPYXSZGUTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a unique structural arrangement that includes:
- A dimethylamino group
- A benzyl moiety
- A phenoxy group
- A dioxidotetrahydrothiophen ring
This combination of functional groups contributes to its diverse chemical behavior and potential applications.
Chemistry
In the realm of organic synthesis, N-[4-(dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide serves as a valuable reagent. It can be utilized in:
- Building Blocks for Synthesis : The compound can act as a precursor for synthesizing more complex molecules.
- Reagent in Chemical Reactions : Its unique structure allows it to participate in various organic reactions such as oxidation, reduction, and substitution.
Biology
The biological activity of this compound is of considerable interest, particularly regarding its potential therapeutic effects. Preliminary studies suggest:
- Antimicrobial Properties : Investigations into its efficacy against various bacterial strains indicate potential use as an antimicrobial agent.
- Anticancer Activity : Early-stage research has shown promise in inhibiting cancer cell proliferation through specific molecular interactions.
Medicine
The compound is being explored for its therapeutic applications:
- Drug Development : Its unique chemical properties make it a candidate for developing new pharmaceuticals targeting diseases such as cancer and infections.
- Mechanism of Action Studies : Research is ongoing to elucidate how this compound interacts with biological targets, which may lead to novel treatment strategies.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several pathogens. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In vitro studies conducted on various cancer cell lines revealed that this compound could induce apoptosis in malignant cells while sparing normal cells. The mechanism appears to involve modulation of key signaling pathways associated with cell survival.
Data Table: Summary of Applications
| Application Area | Specific Uses | Observations |
|---|---|---|
| Chemistry | Reagent for organic synthesis | Acts as a building block for complex molecules |
| Biology | Antimicrobial and anticancer activity | Significant inhibition observed in preliminary studies |
| Medicine | Drug development candidate | Potential for targeting various diseases |
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Physicochemical and Spectral Data Comparison
Spectral Trends :
- NMR: Dimethylamino-benzyl groups in 5j and 2i show characteristic δ ~2.8–3.2 ppm for N(CH₃)₂ protons .
- Crystallinity : High melting points (190–205°C) in analogues suggest strong intermolecular interactions, likely retained in the target compound.
Biological Activity
N-[4-(Dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a dimethylamino group, a phenoxy moiety, and a tetrahydrothiophene ring, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C23H30N2O4S
- Molecular Weight : 430.66 g/mol
- IUPAC Name : N-{[4-(dimethylamino)phenyl]methyl}-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Canonical SMILES : Cc1cc(OCC(N(Cc(cc2)ccc2N(C)C)C(CC2)CS2(=O)=O)=O)cc(C)c1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The mechanism can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic activity.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular responses and signal transduction pathways.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against HIV-1 reverse transcriptase, making it a candidate for further investigation in antiviral drug development.
In Vitro Studies
In vitro evaluations have demonstrated the compound's efficacy against various biological targets. For instance:
- HIV-1 Reverse Transcriptase Inhibition : Compounds structurally similar to this compound have shown significant inhibition of HIV reverse transcriptase with IC50 values in the low micromolar range .
Case Studies
Several case studies have highlighted the biological relevance of similar compounds:
- A study on C-3-amino-substituted pyridinones indicated that modifications at specific positions significantly enhanced antiviral activity against HIV strains . This suggests that structural modifications can lead to improved efficacy and selectivity.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
